4a-Hydroxy-3,5-dimethylidene-2-oxodecahydro-2h-spiro[azuleno[6,5-b]furan-8,2'-oxiran]-6-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[azuleno[6,5-b]furan-8(2H),2’-oxiran]-2-one, 6-(acetyloxy)decahydro-4a-hydroxy-3,5-bis(methylene)-, (2’R,3aR,4aS,6S,7aR,9aS)- is a complex organic compound characterized by its unique spiro structure, which includes an azulene and furan ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[azuleno[6,5-b]furan-8(2H),2’-oxiran]-2-one involves multiple steps, typically starting with the preparation of the azulene and furan precursors. The key steps include:
Formation of the Azulene Ring: This can be achieved through various methods, including the cyclization of appropriate precursors under acidic or basic conditions.
Spiro Formation: The spiro linkage is formed by reacting the azulene derivative with a furan derivative under controlled conditions, often involving catalysts to facilitate the reaction.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Spiro[azuleno[6,5-b]furan-8(2H),2’-oxiran]-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Spiro[azuleno[6,5-b]furan-8(2H),2’-oxiran]-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and bacterial infections.
Mechanism of Action
The mechanism of action of Spiro[azuleno[6,5-b]furan-8(2H),2’-oxiran]-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Spiro[azuleno[4,5-b]furan-3(2H),2’-oxirane]-2,9(3aH)-dione: Another spiro compound with a similar structure but different functional groups.
Azuleno[4,5-b]furan-2,7-dione: A related compound with a different spiro linkage and functional groups.
Uniqueness
Spiro[azuleno[6,5-b]furan-8(2H),2’-oxiran]-2-one is unique due to its specific combination of functional groups and spiro structure, which confer distinct biological activities and chemical reactivity compared to similar compounds.
This article provides a comprehensive overview of Spiro[azuleno[6,5-b]furan-8(2H),2’-oxiran]-2-one, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
64390-62-1 |
---|---|
Molecular Formula |
C17H20O6 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
(8a-hydroxy-1,8-dimethylidene-2-oxospiro[4,5a,6,7,9,9a-hexahydro-3aH-azuleno[6,5-b]furan-5,2'-oxirane]-7-yl) acetate |
InChI |
InChI=1S/C17H20O6/c1-8-11-5-17(20)9(2)12(22-10(3)18)4-14(17)16(7-21-16)6-13(11)23-15(8)19/h11-14,20H,1-2,4-7H2,3H3 |
InChI Key |
XRCCPOSHMKZPFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CC2C3(CC4C(CC2(C1=C)O)C(=C)C(=O)O4)CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.